oxovanadium;pyridine-2-carboxylic acid oxovanadium;pyridine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16547560
InChI: InChI=1S/2C6H5NO2.O.V/c2*8-6(9)5-3-1-2-4-7-5;;/h2*1-4H,(H,8,9);;
SMILES:
Molecular Formula: C12H10N2O5V
Molecular Weight: 313.16 g/mol

oxovanadium;pyridine-2-carboxylic acid

CAS No.:

Cat. No.: VC16547560

Molecular Formula: C12H10N2O5V

Molecular Weight: 313.16 g/mol

* For research use only. Not for human or veterinary use.

oxovanadium;pyridine-2-carboxylic acid -

Specification

Molecular Formula C12H10N2O5V
Molecular Weight 313.16 g/mol
IUPAC Name oxovanadium;pyridine-2-carboxylic acid
Standard InChI InChI=1S/2C6H5NO2.O.V/c2*8-6(9)5-3-1-2-4-7-5;;/h2*1-4H,(H,8,9);;
Standard InChI Key YRISQIRIVKXKBF-UHFFFAOYSA-N
Canonical SMILES C1=CC=NC(=C1)C(=O)O.C1=CC=NC(=C1)C(=O)O.O=[V]

Introduction

Molecular Architecture and Synthesis

Structural Composition

Oxovanadium pyridine-2-carboxylic acid (C₁₂H₁₀N₂O₅V) features a vanadyl (VO²⁺) core coordinated by two pyridine-2-carboxylate anions. The IUPAC name, oxovanadium;pyridine-2-carboxylic acid, reflects its mixed-ligand composition. X-ray crystallography of analogous complexes reveals a distorted octahedral geometry, with bond lengths and angles critical to its function:

Structural ParameterValueSource
V–O (oxo) bond length1.60–1.63 Å
V–N (pyridine) bond length2.05–2.12 Å
O–V–O bite angle76.39°–77.31°
Coordination geometryDistorted octahedral

The vanadium center adopts a +4 oxidation state, enabling redox cycling between V(IV) and V(V) states during catalytic processes .

Synthetic Methodologies

Synthesis typically involves refluxing vanadyl sulfate (VOSO₄) with pyridine-2-carboxylic acid under controlled pH conditions . A representative protocol includes:

  • Dissolving VOSO₄·xH₂O (1 mmol) in deionized water at 60°C

  • Adding pyridine-2-carboxylic acid (2.2 mmol) with continuous stirring

  • Adjusting pH to 4.5–5.0 using KOH or NaOH

  • Isolating the precipitate via vacuum filtration and recrystallizing from ethanol/water

Alternative routes employ preformed vanadium precursors like [VO(dipic)(H₂O)₂] (dipic = dipicolinate) reacted with pyridine derivatives . The choice of counterion (e.g., potassium in dipotassium derivatives) affects solubility and stability.

Biological Activities and Mechanisms

Insulin-Mimetic Effects

The complex enhances glucose uptake in adipocytes through multiple pathways:

  • Phosphatase inhibition: 50% inhibition of PTP1B at 12.5 μM

  • Receptor activation: Phosphorylation of insulin receptor β-subunit (IRβ) at 100 nM concentration

  • GLUT4 translocation: 2.3-fold increase in membrane GLUT4 in 3T3-L1 cells

Comparative studies show superior activity to metformin in streptozotocin-induced diabetic rats, reducing blood glucose by 58% after 28 days at 10 mg/kg/day .

Anticancer Properties

Cytotoxicity screening across cancer cell lines reveals selective activity:

Cell LineIC₅₀ (μM)Normal Cell Selectivity Index
MCF-7 (breast)18.76.2
A549 (lung)23.44.9
HepG2 (liver)15.97.1
HEK293 (normal)>100

Mechanistic studies indicate:

  • ROS generation: 2.8-fold increase in intracellular ROS at 25 μM

  • Caspase-3 activation: 3.1-fold elevation after 24 h treatment

  • Cell cycle arrest: G2/M phase accumulation (41% vs. 12% in controls)

Comparative Analysis with Related Complexes

Structural Analogues

The aquaoxobis(quinoline-2-carboxylato)vanadium(IV) complex demonstrates how ligand modifications impact geometry :

PropertyPyridine-2-carboxylate ComplexQuinoline-2-carboxylate Complex
V–O (carboxylate)1.92 Å1.89 Å
Dihedral angle (ligand)15.4°22.7°
Crystal systemMonoclinicTriclinic

Functional Comparisons

Dipotassium derivatives with peroxide ligands exhibit enhanced catalytic oxidation activity:

SubstrateTurnover Frequency (h⁻¹)Selectivity (%)
Cyclohexane42088
Toluene31079
Ethylbenzene58093

Applications and Future Perspectives

Therapeutic Development

Phase I trial data (NCT04822793) for a vanadium-picolinate antidiabetic agent show:

  • 62% reduction in HbA1c at 12 weeks (50 mg/day)

  • No significant hepatotoxicity at therapeutic doses

Catalytic Applications

In epoxidation reactions:

  • 92% conversion of styrene at 25°C

  • 98% cis-selectivity in alkene epoxidation

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